molecular formula C6H4N4O2 B15134048 Hydroxyl methyl purine-one

Hydroxyl methyl purine-one

Cat. No.: B15134048
M. Wt: 164.12 g/mol
InChI Key: NJIJTHZZRSKVRJ-UHFFFAOYSA-N
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Description

8-Methylxanthine is a methylated derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms. It is part of the methylxanthine class of compounds, which includes well-known substances like caffeine, theophylline, and theobromine. These compounds are known for their stimulating effects on the central nervous system and their use in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methylxanthine can be synthesized through various chemical reactions involving xanthine as a starting material. One common method involves the methylation of xanthine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: Industrial production of 8-Methylxanthine often involves the extraction and purification from natural sources such as tea leaves, coffee beans, and cacao. Supercritical carbon dioxide fluid extraction is a modern method used to recover methylxanthines from these natural sources .

Chemical Reactions Analysis

Types of Reactions: 8-Methylxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methylxanthine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): Known for its stimulating effects and widespread use in beverages.

    Theophylline (1,3-Dimethylxanthine): Used primarily as a bronchodilator in respiratory diseases.

    Theobromine (3,7-Dimethylxanthine): Found in cocoa products and has mild stimulant effects.

Uniqueness: 8-Methylxanthine is unique in its specific methylation pattern, which influences its pharmacological properties and interactions with biological targets. Unlike caffeine, which has three methyl groups, 8-Methylxanthine has only one, affecting its potency and duration of action .

Properties

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

8-methylpurine-2,6-dione

InChI

InChI=1S/C6H4N4O2/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H,10,11,12)

InChI Key

NJIJTHZZRSKVRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=O)NC(=O)C2=N1

Origin of Product

United States

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